molecular formula C16H15N3O3S B2954674 2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1049244-21-4

2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2954674
M. Wt: 329.37
InChI Key: MFSIAQXMDSTPHX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antagonistic Properties on Adenosine Receptors

A study on the structure-activity relationships of thiazole and thiadiazole derivatives, closely related to the specified compound, revealed their potential as selective antagonists for human adenosine A3 receptors. The research indicated that specific substitutions, such as a methoxy group in the phenyl ring and N-acetyl or propionyl substitutions, significantly enhance binding affinity and selectivity for these receptors. This finding suggests potential applications in developing therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, immune, and neurologic functions (Jung et al., 2004).

Antimicrobial and Hemolytic Activity

Another research focus has been the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds. A study synthesized and evaluated the antimicrobial efficacy of a series of these compounds, showing variable but significant activity against selected microbial species. This research underscores the potential of oxadiazole derivatives as foundational structures for developing new antimicrobial agents, with some compounds demonstrating low toxicity and high activity against a range of pathogens (Gul et al., 2017).

Pharmacological Evaluation for Antioxidant and Anti-inflammatory Properties

The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives has been evaluated, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlights the multifaceted applications of these compounds in pharmacology, suggesting their utility in developing treatments for inflammation, pain, oxidative stress, and possibly cancer (Faheem, 2018).

Inhibition of Fatty Acid Synthesis

Research into chloroacetamide derivatives, including those with structural similarities to the queried compound, has explored their role in inhibiting fatty acid synthesis in certain algae. Such studies may offer insights into the mechanisms of action of these compounds and their potential applications in agricultural and environmental sciences, particularly in the development of herbicides (Weisshaar & Böger, 1989).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-6-4-11(5-7-12)9-14(20)17-16-19-18-15(22-16)10-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSIAQXMDSTPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

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